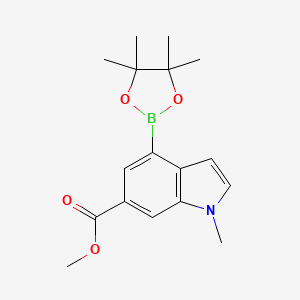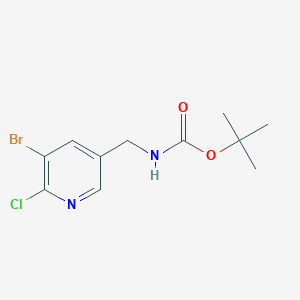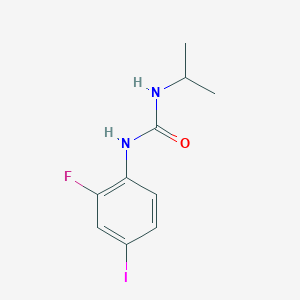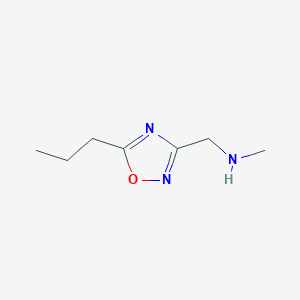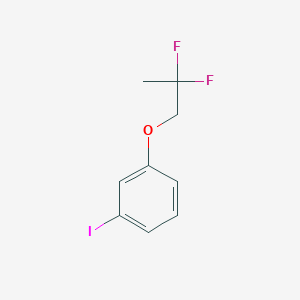
1-(2,2-Difluoropropoxy)-3-iodobenzene
Overview
Description
“1-(2,2-Difluoropropoxy)-3-iodobenzene” is a chemical compound that contains an iodine atom and a difluoropropoxy group attached to a benzene ring . This compound is likely to be a solid at room temperature and may have a faint odor typical of aromatic compounds .
Synthesis Analysis
The synthesis of “1-(2,2-Difluoropropoxy)-3-iodobenzene” would likely involve the reaction of a suitable precursor with a difluoropropoxy group. The precursor could be an iodobenzene derivative, which would then be reacted with a difluoropropoxy reagent in the presence of a suitable catalyst .Molecular Structure Analysis
The molecular structure of “1-(2,2-Difluoropropoxy)-3-iodobenzene” consists of a benzene ring with an iodine atom and a difluoropropoxy group attached to it . The presence of the iodine atom and the difluoropropoxy group can significantly affect the electronic properties of the benzene ring, potentially making this compound useful in various chemical reactions .Chemical Reactions Analysis
As an iodobenzene derivative, “1-(2,2-Difluoropropoxy)-3-iodobenzene” could potentially undergo a variety of chemical reactions. For example, it could participate in electrophilic aromatic substitution reactions, where the iodine atom is replaced by another group . The difluoropropoxy group could also potentially participate in reactions, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,2-Difluoropropoxy)-3-iodobenzene” would be influenced by the presence of the iodine atom and the difluoropropoxy group. For example, the iodine atom could potentially make this compound relatively heavy and dense, while the difluoropropoxy group could make it somewhat polar .Scientific Research Applications
Intermolecular Aggregates and Short N⋯I Contacts : Fontana et al. (2002) explored the formation of stable aggregates in solution and their characterization through spectroscopy and X-ray diffraction. They noted an exceptionally short N⋯I interaction and interactions between perfluorocarbon and hydrocarbon modules (Fontana et al., 2002).
Ring-Opening Dichlorination : Garve et al. (2014) demonstrated the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes using iodobenzene dichloride, showing the utility of this approach in synthesizing chlorine-substituted compounds (Garve et al., 2014).
Catalyzed Cyclization Reactions : Moroda and Togo (2008) presented a catalyzed cyclization method using iodobenzene for the synthesis of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides (Moroda & Togo, 2008).
Sterically Crowded 1,4-Diiodobenzene as a Precursor : Li et al. (2022) discussed the synthesis of a bulky 1,4-di-iodobenzene derivative for producing di-hypervalent iodine compounds. These compounds have potential in various applications, including as reagents and Lewis acids (Li et al., 2022).
Manganeseporphyrin-catalyzed Epoxidation : Li, Xia, and Ji (2003) explored the catalytic epoxidation of alkenes using iodobenzene diacetate in an ionic liquid, showcasing a method with high efficiency and reusability (Li, Xia, & Ji, 2003).
Palladium-catalyzed Aminocarbonylation : Gergely et al. (2014) carried out a systematic investigation of the palladium-catalyzed aminocarbonylation of iodobenzene, demonstrating the selectivity and efficiency of this reaction for synthesizing carboxamides (Gergely et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2,2-difluoropropoxy)-3-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2IO/c1-9(10,11)6-13-8-4-2-3-7(12)5-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREJKJWMLAJJNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=CC=C1)I)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoropropoxy)-3-iodobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



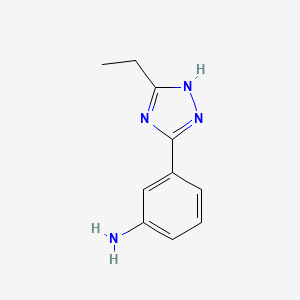
![3-(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)propanoic acid](/img/structure/B1415765.png)
![2-(1-{[(Benzyloxy)carbonyl]amino}-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylic acid](/img/structure/B1415766.png)
![N-{[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B1415767.png)

![4-[1-Hydroxy-ethylidene]-2-phenyl-4H-oxazol-5-one](/img/structure/B1415769.png)
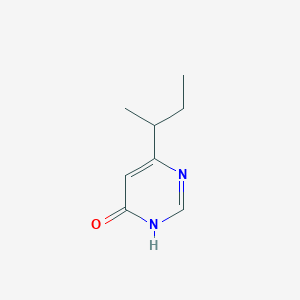
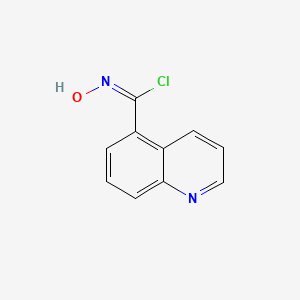
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B1415772.png)
